Lipophilicity Control: XLogP3 Comparison vs. Unsubstituted 1H-pyrrolo[3,2-c]pyridine
The introduction of a fluorine atom significantly increases the computed lipophilicity (XLogP3) compared to the unsubstituted parent scaffold. The 4-fluoro derivative has a computed XLogP3 of 1.4, while the parent 1H-pyrrolo[3,2-c]pyridine has a computed XLogP3 of -1.17, representing a critical shift from a highly hydrophilic to a more lipophilic compound, which is essential for membrane permeability [1], [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1H-pyrrolo[3,2-c]pyridine (unsubstituted parent): -1.17 |
| Quantified Difference | Δ = +2.57 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release vs. separate PubChem entry) |
Why This Matters
A positive XLogP3 of 1.4 is often associated with balanced ADME properties, whereas the parent (-1.17) may suffer from poor membrane permeability, making the fluoro analogue the preferred starting point for oral drug discovery programs.
- [1] PubChem. (2021). 4-fluoro-1H-pyrrolo[3,2-c]pyridine (CID 53412859). XLogP3-AA Property. National Center for Biotechnology Information. View Source
- [2] Chemsrc. (2018). 5H-Pyrrolo[3,2-c]pyridine. LogP Property. View Source
